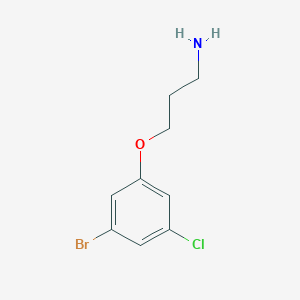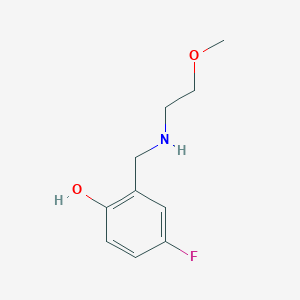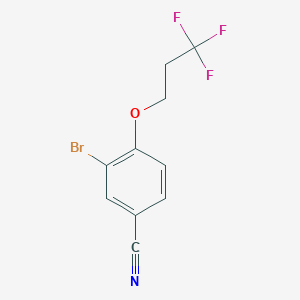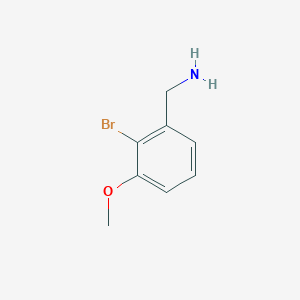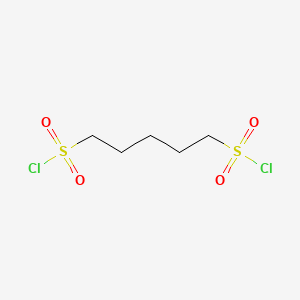
Pentane-1,5-disulfonyl chloride
Übersicht
Beschreibung
Pentane-1,5-disulfonyl chloride, also known as PDC, is a chemical compound with the molecular formula C5H10Cl2O4S2. It has a molecular weight of 269.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H10Cl2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.2 g/mol. The melting point is between 63-67 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Applications in Dermatology and Pharmaceutical Formulations
- Pentane-1,5-diol, a compound with some structural similarity to Pentane-1,5-disulfonyl chloride, has been found safe and effective in enhancing drug delivery, pharmaceutical, and cosmetic properties. It exhibits antimicrobial spectrum and low toxicity, making it attractive for use in topical pharmaceutical formulations for dermatological applications (Sundberg & Faergemann, 2008).
Advances in Chemical Synthesis
- Research on the synthesis of pentanediol from furfural and its derivatives highlights the green process prospects of converting furfural to high-value fine chemicals like 1,2-PeD and 1,5-PeD. The focus on catalyst design and application underscores the importance of efficient chemical synthesis processes, relevant to the manipulation and application of compounds like this compound (Tan et al., 2021).
Environmental and Health Implications of Related Compounds
- The persistence and environmental impact of perfluoroalkyl substances (PFAS), such as PFOS and PFOA, have raised concerns due to their widespread use and potential health risks. These concerns extend to a broader range of chemicals used in industrial and consumer products, including potentially this compound, emphasizing the need for understanding the environmental behavior and toxicology of such compounds (Domingo & Nadal, 2019).
Innovative Treatment Technologies
- The development of novel treatment technologies for PFAS compounds, including advanced oxidation processes (AOPs), underscores the ongoing research efforts to manage and mitigate the environmental impact of persistent organic pollutants. This research area may parallel interests in managing compounds like this compound, given their potential environmental persistence and need for effective degradation strategies (Kucharzyk et al., 2017).
Safety and Hazards
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentane-1,5-disulfonyl chloride can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it can undergo hydrolysis, leading to the formation of sulfonic acids and other degradation products. These degradation products can have different effects on cellular function compared to the parent compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can introduce sulfonate groups into biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These toxic effects can include cell death, tissue damage, and other adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the introduction of sulfonate groups into organic molecules. For example, aminotransferases and other enzymes can catalyze the transfer of sulfonate groups from this compound to target biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence the biosynthesis of other compounds, such as 1,5-pentanediol, through its involvement in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall impact on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein modification. These interactions can influence the activity of the enzymes and the overall function of the organelle.
Eigenschaften
IUPAC Name |
pentane-1,5-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBJZWHYOKBNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


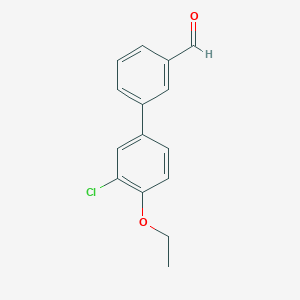
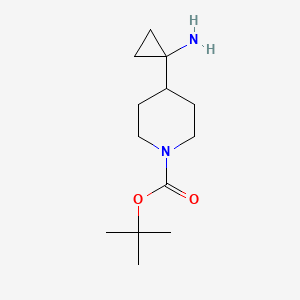
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)
![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)
